molecular formula C21H23FN6O3 B2361074 (2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-27-8

(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2361074
CAS RN: 1040650-27-8
M. Wt: 426.452
InChI Key: QFLCNKKYWFZLAE-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality (2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Properties

Research has identified derivatives of (2,3-dimethoxyphenyl)-based compounds as potential anti-tumor agents. For instance, a study synthesized a potent derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, which exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antibacterial Activity

Compounds similar to (2,3-dimethoxyphenyl)-based methanones have been evaluated for their antibacterial activity. A study on novel triazole derivatives of piperazine, including compounds with 4-fluorophenyl and 4-methoxyphenyl moieties, showed significant inhibition of bacterial growth, indicating potential as antibacterial agents (Nagaraj et al., 2018).

Molecular Interaction Studies

Research on structurally similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been conducted to understand molecular interactions with receptors like the CB1 cannabinoid receptor. These studies are crucial for drug design and understanding the pharmacodynamics of similar compounds (Shim et al., 2002).

Catalyst-Free Synthesis

Innovations in the synthesis of related compounds, like (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, have been explored. Such research advances methods for efficient and environmentally friendly synthesis, which is pivotal for pharmaceutical manufacturing (Moreno-Fuquen et al., 2019).

Central Nervous System Effects

Several derivatives of (2,3-dimethoxyphenyl)-based compounds have been investigated for their effects on the central nervous system, including potential anticonvulsant and antipsychotic properties. This research broadens the understanding of these compounds' neurological impact and potential therapeutic uses (Butler et al., 1984).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3/c1-30-18-5-3-4-17(20(18)31-2)21(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCNKKYWFZLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.